molecular formula C27H21N3O3S2 B2412539 (E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477501-25-0

(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No. B2412539
CAS RN: 477501-25-0
M. Wt: 499.6
InChI Key: ICNMAXSYQANWPJ-BYYHNAKLSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an indole, a sulfone, a naphtho-thiazole, and a benzamide .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For example, thiamine hydrochloride has been used as an eco-friendly organocatalyst for the synthesis of a broad range of bis(indolyl)methanes . Also, 8-Hydroxy-1-naphthyl ketones have been condensed with hydrazine to give 1H-benzo[de]cinnolines .

Scientific Research Applications

Anticancer Applications

  • Compounds structurally related to (E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide have shown remarkable antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231 (Alafeefy et al., 2015).

CNS Depressant and Anticonvulsant Activity

  • Synthesized derivatives related to this compound have demonstrated good CNS depressant activity and have shown protection in seizure tests, indicating their potential in anticonvulsant applications (Nikalje et al., 2015).

Antimicrobial Activity

  • Several derivatives of this compound have been synthesized and screened for their antimicrobial activities, showing effectiveness against various microbial strains (Basavarajaiah & Mruthyunjayaswamy, 2010).

Pro-apoptotic and Anticancer Activity

  • Indapamide derivatives, which share structural similarity with this compound, have shown high proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Anti-inflammatory Applications

  • Compounds derived from thiazole, structurally related to this chemical, have shown anti-inflammatory activity across various concentration ranges, indicating potential applications in inflammation management (Lynch et al., 2006).

Anticonvulsant Evaluation

  • New isatin derivatives containing thiazole moiety, akin to this compound, have been evaluated for anticonvulsant activity, showing potential in seizure management (Fayed et al., 2021).

Potential for Antiviral Activity

  • Some benzamides with thiazolylidene moieties, related to this chemical, have been explored for their anti-HIV activity, indicating a potential application in antiviral therapies (Saeed et al., 2011).

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S2/c1-29-25-22-8-4-2-6-18(22)12-15-24(25)34-27(29)28-26(31)20-10-13-21(14-11-20)35(32,33)30-17-16-19-7-3-5-9-23(19)30/h2-15H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNMAXSYQANWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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